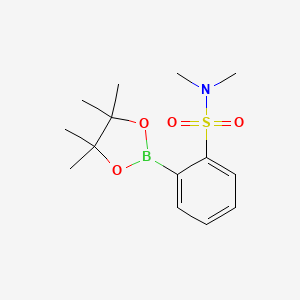

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a useful research compound. Its molecular formula is C14H22BNO4S and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer

- A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy applications in cancer treatment.

Antimicrobial Activity

- Research by Ghorab, Soliman, Alsaid, & Askar (2017) reveals the synthesis of sulfonamide derivatives with promising antimicrobial activity against various bacteria and fungi.

Molecular Structure and Vibrational Properties

- Wu, Chen, Chen, & Zhou (2021) investigated the molecular structure and vibrational properties of compounds containing the tetramethyl dioxaborolane group, demonstrating its use in structural analysis and material science (Wu et al., 2021).

Boronate Ester Group Applications

- The work of Westcott, He, Vogels, & Decken (2004) focused on the synthesis of a sulfanilamide derivative containing a boronate ester group, emphasizing its potential in creating new chemical compounds with specific properties.

Enzyme Inhibition Studies

- Alyar et al. (2019) synthesized new Schiff bases from sulfa drugs, demonstrating their ability to inhibit various enzymes, which can be significant in drug discovery and biochemical research (Alyar et al., 2019).

Mecanismo De Acción

“N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide” has been used as an electrolyte additive to induce the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF to suppress lithium dendrite growth . This suggests that the compound may play a role in improving the safety and performance of lithium metal batteries.

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Therefore, protective gloves, eye protection, and face protection should be worn when handling the compound . If skin contact occurs, the skin should be washed thoroughly with water . If eye irritation persists, medical attention should be sought .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)21(17,18)16(5)6/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNYJHDYPKEINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585962 |

Source

|

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-06-4 |

Source

|

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)